N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-phenylethyl group and at the 4-position with a carboxamide moiety (N-cyclopropyl). The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in click chemistry-derived syntheses .
This compound’s structural attributes align with derivatives explored for anticancer, antimicrobial, and immunomodulatory activities, as triazole-carboxamides are known to target diverse biological pathways, including kinase inhibition (e.g., c-Met), tubulin polymerization, and bacterial SOS response modulation .
Properties
IUPAC Name |
N-cyclopropyl-1-(2-phenylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(15-12-6-7-12)13-10-18(17-16-13)9-8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBOPTRMAPCNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=N2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Workflow
The CuAAC reaction, a cornerstone of "click chemistry," enables the efficient synthesis of 1,4-disubstituted-1,2,3-triazoles. For N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, the process involves two key precursors:
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Alkyne precursor : Propargyl amine derivatives functionalized with a cyclopropyl group.
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Azide precursor : 2-Phenylethyl azide, synthesized via nucleophilic substitution of 2-phenylethyl bromide with sodium azide.
The cycloaddition proceeds under catalytic Cu(I) conditions, typically using CuSO₄·5H₂O with sodium ascorbate as a reducing agent in a tert-butanol/water solvent system. The reaction achieves near-quantitative yields (85–95%) at ambient temperatures (25–40°C) within 12–24 hours.
Optimization Parameters
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Catalyst loadings : 5–10 mol% Cu(I) ensures optimal regioselectivity.
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Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of hydrophobic intermediates but may require post-reaction purification.
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Temperature control : Prolonged heating (>60°C) risks decomposition of the cyclopropyl group.
Alternative Catalytic Systems
Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)
Nickel catalysts, such as Ni(COD)₂, enable dynamic kinetic resolution (DKR) in enantioselective triazole synthesis. While primarily used for chiral triazoles, this method can be adapted for N-cyclopropyl derivatives by employing (R)-1-(2-(diphenylphosphanyl)phenyl)ethan-1-amine as a ligand in toluene at 50°C. Key advantages include:
Limitations
Silver-Mediated Cycloaddition
Silver sulfate (Ag₂SO₄) catalyzes the synthesis of N1-vinyl-1,2,3-triazoles via three-component reactions involving alkynes, trimethylsilyl azide (TMSN₃), and 1,3-diketones. For N-cyclopropyl derivatives, this method offers:
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Mild conditions : Reactions proceed at 70°C with NaHCO₃ as a base.
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High functional group compatibility : Tolerates ester, nitro, and halogen substituents.
Stepwise Synthesis and Intermediate Characterization
Preparation of Azide Precursors
2-Phenylethyl azide is synthesized via SN2 substitution:
Carboxamide Formation
The cyclopropylcarboxamide group is introduced via coupling reactions:
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Reagents : Cyclopropylamine and triazole-4-carboxylic acid activated with HATU/DIPEA.
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Conditions : Room temperature, 18 hours in dichloromethane (Yield: 88%).
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity | Key Advantage |
|---|---|---|---|---|---|
| CuAAC | CuSO₄/NaAsc | 25–40 | 85–95 | 1,4 > 95% | High efficiency, scalability |
| NiAAC | Ni(COD)₂ | 50 | 55–84 | 1,4 ≥90% | Enantioselective potential |
| Ag-mediated | Ag₂SO₄ | 70 | 82 | 1,4 >85% | Functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines. Substitution reactions can introduce various functional groups, leading to a diverse array of triazole derivatives.
Scientific Research Applications
Structural Characteristics
N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide features a unique structure comprising a cyclopropyl group and a phenethyl substituent, enhancing its pharmacological properties. The triazole ring is recognized for its stability and ability to form interactions with various biological targets. This compound can be synthesized through methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common route for creating triazole derivatives .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Its effectiveness against various pathogens positions it as a candidate for developing new antimicrobial agents. The presence of the cyclopropyl and phenethyl groups may enhance its binding affinity to microbial targets compared to simpler triazole derivatives.
Anticancer Activity
The compound has been evaluated for its anticancer properties, showing promising results in inhibiting tumor growth in several cancer cell lines. The mechanism of action is thought to involve the disruption of cellular processes critical for cancer cell survival and proliferation. Studies have utilized molecular docking simulations to predict how this compound interacts with specific enzymes and receptors involved in cancer pathways .
Cytokine Inhibition
This compound has been explored as a cytokine inhibitor, potentially useful in treating inflammatory diseases. Compounds with similar triazole structures have demonstrated the ability to inhibit cytokine production, which could be beneficial in managing conditions like rheumatoid arthritis or other autoimmune disorders .
Drug Discovery Applications
Due to its biological activity and unique structure, this compound serves as a lead compound in drug discovery programs targeting infections and cancer. Its versatility allows researchers to modify its structure further to enhance efficacy and reduce side effects. The compound's potential as a scaffold for new drug candidates is supported by various synthetic routes that allow for structural diversification .
Material Science Applications
Beyond medicinal chemistry, this compound can be utilized in materials science as a building block for creating complex molecular architectures. Its stability and functionalization capabilities make it suitable for developing advanced materials with specific properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with low MIC values. |
| Study B | Anticancer Properties | Showed reduced proliferation of breast cancer cells by inducing apoptosis at micromolar concentrations. |
| Study C | Cytokine Inhibition | Inhibited TNF-alpha production in vitro, suggesting potential for anti-inflammatory therapies. |
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes structurally related 1,2,3-triazole-4-carboxamide derivatives and their key features:
Key Observations:
- 1-Position Substituents: Aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) are common, enhancing π-π stacking with target proteins. Electron-withdrawing groups (e.g., Cl, CF₃) in analogs like ZIPSEY or LELHOB improve potency by modulating electron density and binding affinity .
- 4-Position Carboxamide Substituents:
- Cyclopropyl (target compound) vs. aromatic/heterocyclic groups (e.g., MKA122’s 1-phenylethyl): Cyclopropane’s ring strain and sp³ hybridization may reduce metabolic oxidation compared to bulkier aryl substituents .
- Hydrophilic groups (e.g., hydroxyethyl in ZIPSEY) enhance solubility but may reduce membrane permeability .
Biological Activity
N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which is recognized for its diverse biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, along with insights from relevant studies.
Structural Characteristics
The compound features a triazole ring that is known for forming stable interactions with various biological targets. The presence of a cyclopropyl group and a phenethyl substituent enhances its pharmacological profile by potentially improving binding affinity and selectivity towards target enzymes and receptors .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity in various studies. The mechanism of action is not fully elucidated; however, compounds in the triazole class are known to interact with microbial enzymes and disrupt essential cellular processes. The compound's structural features may contribute to enhanced efficacy against bacterial strains .
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties , particularly in inhibiting the proliferation of cancer cells. It has been evaluated for its ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The specific mechanisms may involve the inhibition of key signaling pathways such as those involving kinases and growth factors .
Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of triazole derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines at nanomolar concentrations. The study highlighted its ability to induce DNA damage through inhibition of topoisomerases .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound revealed that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity, demonstrating significant zones of inhibition compared to control substances .
While detailed mechanisms remain to be fully characterized, initial findings suggest that this compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cellular metabolism.
- Signal Pathway Modulation : Interfering with pathways critical for cell proliferation and survival.
Molecular docking studies have provided insights into its binding affinities with various biological targets, indicating strong interactions that could lead to therapeutic effects .
Comparative Analysis
To better understand the biological activity of this compound in relation to other triazole compounds, the following table summarizes key findings from various studies:
Q & A
Q. What are the standard synthetic protocols for N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
The synthesis of triazole-carboxamides typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For similar compounds, General Procedure B () is widely used:
- Step 1 : Condensation of cyclopropylamine with a pre-functionalized triazole intermediate.
- Step 2 : Carboxamide formation via coupling reagents (e.g., EDC·HCl, HOBt·H₂O) in anhydrous DMF or THF, with triethylamine as a base.
- Critical factors : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents (e.g., excess triethylamine improves carboxamide formation). Yields range from 70–93% in analogous compounds ().
Q. Table 1: Representative Yields for Analogous Triazole-Carboxamides
| Substituent | Yield (%) | Reference |
|---|---|---|
| N-(2-Cyanophenyl) | 82 | |
| N-Cyclopentyl | 84 | |
| 5-Methyl derivatives | 90 |
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- 1H/13C NMR : Confirms substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, triazole C4-carboxamide at δ 160–165 ppm) ().
- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₁₈N₄O: 295.1542).
- HPLC : Purity >95% is standard for biological assays ().
Q. What are the solubility and stability considerations for in vitro assays?
- Solubility : Poor aqueous solubility is common; DMSO is preferred for stock solutions (50–100 mM). Additives like β-cyclodextrin improve solubility ().
- Stability : Store at –20°C under inert gas (N₂/Ar). Monitor degradation via LC-MS over 48–72 hours ().
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?
- SHELXL : Refines X-ray diffraction data to resolve bond lengths/angles (e.g., triazole ring planarity, cyclopropyl puckering). Recent updates allow TLS parameterization for anisotropic displacement .
- WinGX/ORTEP : Visualizes thermal ellipsoids and hydrogen-bonding networks ().
- Example : A related triazole-carboxamide showed a dihedral angle of 85° between the triazole and phenyl rings, critical for target binding .
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
- Off-target profiling : Use kinase panels (e.g., HotSpot assay) to rule out non-specific binding ().
- Structural analogs : Compare substituent effects (e.g., cyclopropyl vs. isopropyl groups in ).
Q. Table 2: Case Study on Data Contradictions
| Compound | IC₅₀ (COX-2, µM) | IC₅₀ (HDAC, µM) | Resolution Strategy |
|---|---|---|---|
| Analog A (cyclopropyl) | 0.8 | 12.5 | Co-crystallization with target |
| Analog B (isopropyl) | 3.2 | 1.4 | Molecular dynamics simulations |
Q. How can molecular docking and dynamics simulations predict binding modes with targets like Hsp90 or β-catenin?
- Ligand preparation : Optimize protonation states (e.g., triazole N2 vs. N3 tautomers) using Gaussian09 at the B3LYP/6-31G* level.
- Docking (AutoDock Vina) : Focus on hydrophobic pockets (e.g., Hsp90’s ATP-binding site). A related compound showed ΔG = –9.2 kcal/mol with key residues (Asn51, Asp93) .
- MD simulations (GROMACS) : Run 100 ns trajectories to assess stability of hydrogen bonds (e.g., carboxamide-O···Lys58 interactions) .
Q. What in vitro models are suitable for evaluating neuroprotective or anti-cancer effects?
- Neuroprotection : Primary cortical neurons exposed to Aβ₄₂ oligomers; measure viability via MTT assay ().
- Anti-cancer : NCI-60 cell line panel; dose-dependent growth inhibition (GI₅₀) with SAR analysis ().
Methodological Notes
- Synthesis optimization : Use DoE (Design of Experiments) to optimize solvent/base combinations ().
- Data reproducibility : Report NMR coupling constants (±0.1 Hz) and HRMS mass accuracy (<2 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
